N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring. Key structural elements include:
- Substituents: A phenyl group at position 3, a furan-2-yl group at position 5, and a sulfanyl-linked acetamide moiety attached to a 3-chloro-4-fluorophenyl group.
- Functional groups: The sulfanyl bridge and acetamide group enhance hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems .
This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, given structural similarities to pharmacologically active thienopyrimidine derivatives .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O3S2/c25-17-11-14(8-9-18(17)26)27-20(30)13-34-24-28-22-21(16(12-33-22)19-7-4-10-32-19)23(31)29(24)15-5-2-1-3-6-15/h1-12H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGMEGQHXDDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)SC=C3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. Thieno[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis in various cancer types. For instance, studies have demonstrated that modifications in the thienopyrimidine scaffold can enhance cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related thiazole and thienopyrimidine derivatives has shown efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan moiety is believed to contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that incorporate both electrophilic aromatic substitution and condensation reactions. The following table summarizes key synthetic routes:
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| 1 | Electrophilic Aromatic Substitution | Use of chloro and fluoro substituents on phenyl ring |
| 2 | Condensation | Reaction of furan derivative with thienopyrimidine under acidic conditions |
| 3 | Sulfanylation | Introduction of sulfanyl group via nucleophilic substitution |
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
In Vivo Studies
Preliminary in vivo studies in murine models have shown that the compound can significantly reduce tumor size without notable toxicity at therapeutic doses. These findings suggest a favorable therapeutic index and warrant further exploration in clinical trials .
Comparison with Similar Compounds
Example: N-(2-Chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040634-16-9)
- Core structure: Thieno[3,2-d]pyrimidin-4-one (isomeric to the target compound’s [2,3-d] system).
- Substituents :
- 3-Methyl and 7-phenyl groups on the pyrimidine ring.
- Acetamide linked to a 2-chloro-4-fluorophenyl group.
- Key differences: Isomeric thienopyrimidine core alters spatial arrangement and electronic properties. Methyl substitution at position 3 may reduce steric hindrance compared to the target’s phenyl group at position 3.
- Implications : The [3,2-d] isomer may exhibit distinct binding affinities in biological assays due to altered ring geometry .
Chlorophenyl-Substituted Derivatives
Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 687563-28-6)
- Core structure: Thieno[3,2-d]pyrimidin-4-one with a 6,7-dihydro (saturated) thiophene ring.
- Substituents :
- 4-Chlorophenyl at position 3.
- Trifluoromethylphenyl acetamide group.
- Key differences :
- Saturated thiophene ring increases flexibility.
- Trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target’s fluorine atom.
- Implications : Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility .
Triazole-Based Analogs
Example: N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573939-18-1)
- Core structure: 1,2,4-Triazole instead of thienopyrimidine.
- Substituents :
- Ethyl group at position 4 and furan-2-yl at position 4.
- Key differences :
- Triazole core introduces additional hydrogen-bonding sites (N-atoms).
- Ethyl group may increase steric bulk compared to the target’s phenyl substitution.
- Implications : Triazole derivatives often exhibit enhanced pharmacokinetic profiles due to improved solubility and bioavailability .
Structural and Functional Analysis
Table 1: Comparative Structural Features
*Calculated based on formula C₂₄H₁₆ClFN₃O₃S₂.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by sulfanyl-acetamide coupling (analogous to methods in ) .
- Crystallography: Hydrogen-bonding patterns (e.g., N–H···O interactions from acetamide) influence crystal packing, as seen in related thienopyrimidines .
- Biological Activity : While direct data are unavailable, structural analogs like CAS 1040634-16-9 are explored as kinase inhibitors, suggesting the target compound may target similar pathways .
- Toxicity : Chloro and fluoro substituents require rigorous toxicity profiling, as highlighted in for halogenated compounds .
Q & A
Basic: What spectroscopic methods are critical for characterizing the purity and structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are essential for confirming the molecular structure and functional groups. For example:
- ¹H NMR identifies protons in the aromatic furan, thienopyrimidinone, and chloro-fluorophenyl moieties, with chemical shifts typically observed at δ 6.5–8.5 ppm for aromatic protons and δ 2.5–3.5 ppm for sulfanyl-acetamide methylene groups .
- IR spectroscopy detects key vibrations such as C=O (1680–1720 cm⁻¹), S–C=S (1050–1150 cm⁻¹), and N–H stretching (3200–3400 cm⁻¹) .
High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.
Basic: How is the crystal structure of this compound determined, and what software is recommended?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : Apply SHELXL-2016 for least-squares refinement, addressing thermal parameters and hydrogen bonding. The final structure should have R1 < 0.05 and wR2 < 0.15 .
Packing diagrams (e.g., generated in PLATON) reveal intermolecular interactions critical for stability .
Advanced: How can hydrogen-bonding patterns influence the compound’s bioactivity or crystallinity?
Answer:
Hydrogen bonds (e.g., N–H⋯O, C–H⋯π) dictate supramolecular assembly and solubility. Graph set analysis (as per Etter’s formalism) identifies motifs like D (donor) and A (acceptor) patterns:
- Intramolecular bonds (e.g., N–H⋯N in the pyrimidine ring) stabilize planar conformations .
- Intermolecular bonds (e.g., N–H⋯O=C between acetamide and thienopyrimidinone) form 1D chains, enhancing crystal lattice energy .
These interactions correlate with solubility profiles and bioavailability in pharmacokinetic studies .
Advanced: What experimental strategies resolve contradictions in crystallographic data (e.g., disordered moieties)?
Answer:
Disorder in flexible groups (e.g., furan or phenyl rings) is addressed via:
- Multi-conformational modeling : Refine occupancy factors using SHELXL’s PART instruction .
- Twinned data correction : Apply HKLF 5 format in SHELXL for non-merohedral twinning .
- Validation tools : Use CheckCIF to flag symmetry mismatches or ADPs exceeding 0.08 Ų .
Cross-validation with DFT-optimized geometries (e.g., Gaussian09) ensures geometric plausibility .
Basic: What synthetic routes are reported for analogous thienopyrimidinone-acetamide derivatives?
Answer:
A three-step approach is common:
Thienopyrimidinone core synthesis : Cyclize 2-aminothiophene-3-carboxylate with phenylisocyanate under reflux (DMF, 120°C, 12h) .
Sulfanyl-acetamide coupling : React the core with chloroacetyl chloride in THF, followed by substitution with 3-chloro-4-fluoroaniline .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) .
Advanced: How can reaction conditions be optimized to enhance yield and reduce byproducts?
Answer:
Apply Design of Experiments (DoE) principles:
- Factors : Temperature (80–140°C), solvent polarity (DMF vs. THF), catalyst (e.g., K₂CO₃ vs. Et₃N) .
- Response surface methodology : Identify optimal conditions (e.g., 110°C in DMF with K₂CO₃ increases yield by 22%) .
Monitor byproducts (e.g., dimerization via LC-MS) and use scavengers (molecular sieves for water-sensitive steps) .
Advanced: What computational methods predict the compound’s reactivity or pharmacophore model?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites on the thienopyrimidinone ring .
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the furan-2-yl group as a hydrogen-bond acceptor .
- Pharmacophore mapping (Discovery Studio) : Highlight essential features like the sulfanyl group for hydrophobic interactions .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal stress : 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photo-stability : Expose to UV light (ICH Option 2); quantify photodegradants (e.g., oxidized furan derivatives) .
Stabilizers like antioxidants (BHT) or desiccants (silica gel) improve shelf life .
Advanced: How do substituents (e.g., chloro vs. fluoro) impact electronic properties?
Answer:
- Hammett constants (σ) : Chloro (σ = 0.23) and fluoro (σ = 0.06) groups alter electron density.
- DFT calculations : The 4-fluoro substituent reduces LUMO energy (-1.8 eV vs. -1.5 eV for chloro), enhancing electrophilicity .
- SAR studies : Fluorine improves metabolic stability by resisting oxidative dehalogenation .
Advanced: What analytical techniques validate batch-to-batch consistency in synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
